4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfanyl group, and a dihydrophthalazinone moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Coupling with the Dihydrophthalazinone Moiety: The final step involves coupling the pyrimidine derivative with the dihydrophthalazinone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PROPANOIC ACID
- 4-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}BENZOHYDRAZIDE
Uniqueness
4-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHYLPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring, sulfanyl group, and dihydrophthalazinone moiety sets it apart from other similar compounds, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
4-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methylphenyl]-2-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-14-9-10-17(12-18(14)13-29-23-24-15(2)11-16(3)25-23)21-19-7-5-6-8-20(19)22(28)27(4)26-21/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZGVKTHNZFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CSC4=NC(=CC(=N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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